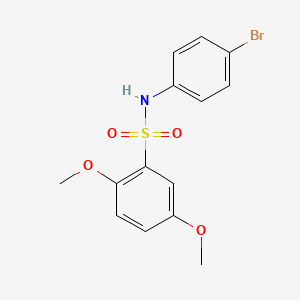

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide is an organic compound that features a bromophenyl group attached to a dimethoxybenzenesulfonamide moiety

Properties

IUPAC Name |

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S/c1-19-12-7-8-13(20-2)14(9-12)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQVFXVMEABUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Suzuki-Miyaura Coupling: Palladium catalyst, arylboronic acid, and a base like potassium carbonate in an organic solvent.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study investigated the antimicrobial effects of several sulfonamide derivatives, including this compound. The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing potential as a therapeutic agent against these pathogens. Further research is needed to optimize its structure for enhanced efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

The potential of this compound as an anticancer agent has been explored in various studies. Its mechanism of action often involves the inhibition of critical signaling pathways associated with tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A recent investigation focused on the compound's ability to inhibit cell proliferation in human cancer cell lines. The study utilized various assays to determine the half-maximal inhibitory concentration (IC50) values across different cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MV4-11 (Acute Myeloid Leukemia) | 0.87 |

| MCF-7 (Breast Cancer) | 1.05 |

| HeLa (Cervical Cancer) | 1.20 |

The results indicated that this compound effectively inhibited the proliferation of these cancer cells, suggesting that it may serve as a lead compound for further drug development targeting malignancies.

Neuropharmacological Applications

Recent studies have highlighted the potential neuropharmacological applications of this compound in treating psychiatric disorders by targeting serotonin receptors.

Case Study: Dual Targeting Mechanism

A novel compound derived from the sulfonamide class was designed to antagonize serotonin 2A receptors while also blocking voltage-gated sodium channels. This dual-action mechanism could provide a safer therapeutic alternative for treating bipolar disorder and other psychiatric conditions.

| Target Receptor | Activity |

|---|---|

| Serotonin 2A Receptor | Antagonist |

| Voltage-Gated Sodium Channels | Blocker |

The compound's ability to modulate these targets simultaneously may enhance therapeutic outcomes while minimizing side effects associated with polypharmacy.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

- N-(4-bromophenyl)furan-2-carboxamide

- 4-bromophenyl 4-bromobenzoate

Uniqueness

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a dimethoxybenzenesulfonamide moiety allows for versatile applications in various fields .

Biological Activity

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for a wide range of biological effects, including antibacterial, antifungal, and anticancer properties. This article will explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

- Chemical Formula : CHBrNOS

- Molecular Weight : 357.21 g/mol

Sulfonamides typically function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. However, the specific mechanisms by which this compound exerts its biological effects may vary depending on the target cells and pathways involved.

1. Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can inhibit the activity of bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression. For instance, compounds similar to this compound have shown significant anti-proliferative effects on various cancer cell lines by disrupting BRD4's function in transcriptional regulation.

2. Antifungal Properties

Sulfonamides have also been evaluated for their antifungal activities. The compound's structure suggests potential interactions with fungal enzymes or metabolic pathways critical for fungal growth and survival.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Assay Type | IC (µM) | Reference |

|---|---|---|---|

| Anticancer | MV4-11 Cell Line | 0.78 - 0.87 | |

| Antifungal | Fungal Growth Inhibition | TBD | |

| HIF-1 Inhibition | Hypoxia-responsive Assay | 3.0 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various sulfonamide derivatives, this compound exhibited notable activity against acute myeloid leukemia (AML) cell lines. The compound inhibited cell proliferation with an IC value ranging from 0.78 to 0.87 µM, indicating potent effects at low concentrations. The mechanism was linked to the downregulation of oncogenes such as c-Myc and CDK6.

Case Study 2: Antifungal Activity

A separate investigation into the antifungal properties of sulfonamides revealed that derivatives similar to this compound showed significant inhibition of fungal growth in vitro. Specific IC values were not detailed but indicated promising activity against common pathogenic fungi.

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 2,5-dimethoxybenzenesulfonyl chloride with 4-bromoaniline in a polar aprotic solvent (e.g., DCM or DMF) under basic conditions (e.g., triethylamine or pyridine) . Optimization includes:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity.

- Yield Enhancement : Pre-activation of the sulfonyl chloride or using catalytic DMAP (4-dimethylaminopyridine) can increase efficiency. For example, a related sulfonamide synthesis achieved 68% yield under reflux in THF with Pd/C catalysis .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons from the bromophenyl group (δ 7.2–7.6 ppm) and methoxy groups (δ 3.7–4.0 ppm). For example, in a related compound, methoxy protons appeared at δ 3.78 and 4.01 ppm .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular formula (C₁₄H₁₃BrN₂O₄S, exact mass ~408.96 g/mol).

Q. What role does X-ray crystallography play in structural elucidation, and how is SHELX software applied?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For example, a sulfonamide derivative was resolved with an R factor of 0.040 using SHELX for refinement . Steps include:

- Data Collection : At 292 K with Mo-Kα radiation.

- Structure Solution : SHELXD for phase problem resolution .

- Refinement : SHELXL iteratively adjusts atomic parameters against diffraction data .

Advanced Research Questions

Q. How do electronic effects of the bromophenyl and dimethoxy groups influence substitution reactions?

- Methodological Answer :

- Bromophenyl : Electron-withdrawing effect deactivates the ring, directing electrophilic substitution to meta positions.

- Dimethoxy : Electron-donating groups activate the benzene ring, favoring para/ortho reactivity. For example, in similar compounds, nitro groups enhance electrophilic substitution rates, while methoxy groups stabilize intermediates .

- Experimental Design : Use DFT calculations to map charge distribution and predict reactive sites.

Q. What in vitro assays evaluate biological activity, and how should controls be designed?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) with acetazolamide as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing to cisplatin. Include vehicle (DMSO) and untreated controls .

- Data Validation : IC₅₀ values should be triplicated, and results normalized to reference compounds.

Q. How can computational methods predict binding affinity, and validate molecular docking?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite for protein-ligand interaction mapping.

- Validation : Compare docking scores with experimental IC₅₀ values. For example, a sulfonamide analog showed strong correlation (R² > 0.85) between docking energy and inhibition potency .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

Q. How to resolve contradictions in biological activity data between similar derivatives?

- Methodological Answer :

- Structural Comparison : Analyze substituent variations (e.g., nitro vs. methoxy) using SAR studies .

- Assay Standardization : Use identical cell lines and protocols (e.g., CLSI guidelines for antimicrobial testing).

- Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.